Clitorin
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Overview
Description
Clitorin is a naturally occurring yellow organic compound that belongs to the class of flavonoids. It is specifically a kaempferol glycoside, which can be isolated from the flowers and leaves of plants such as Acalypha indica and Astragalus monspessulanus . This compound is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Clitorin typically involves large-scale extraction from plant sources. The process is similar to laboratory extraction but on a larger scale, ensuring higher yields and purity. The use of advanced filtration and concentration techniques is crucial to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Clitorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Clitorin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.
Biology: this compound is studied for its antioxidant and anti-inflammatory effects, which are beneficial in understanding cellular processes and oxidative stress.
Medicine: The compound’s potential therapeutic effects are explored in the treatment of diseases related to oxidative stress and inflammation.
Industry: This compound is used in the development of natural antioxidants for food and cosmetic products
Mechanism of Action
Clitorin exerts its effects primarily through its role as a topoisomerase I inhibitor. It stabilizes the covalent complex between DNA and topoisomerase I, thereby inhibiting the enzyme’s activity. This inhibition can lead to the prevention of DNA replication and transcription, which is crucial in its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Kaempferol: A flavonoid similar to Clitorin but without the glycoside moiety.
Quercetin: Another flavonoid with similar antioxidant properties.
Rutin: A glycoside of quercetin, similar in structure to this compound
Uniqueness of this compound
This compound is unique due to its specific glycoside structure, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase I sets it apart from other flavonoids, making it a compound of significant interest in scientific research .
Properties
CAS No. |
109008-28-8 |
---|---|
Molecular Formula |
C33H40O19 |
Molecular Weight |
740.7 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O19/c1-10-19(38)23(42)25(44)31(46-10)50-28-21(40)17(9-34)49-33(30(28)52-32-26(45)24(43)20(39)11(2)47-32)51-29-22(41)18-15(37)7-14(36)8-16(18)48-27(29)12-3-5-13(35)6-4-12/h3-8,10-11,17,19-21,23-26,28,30-40,42-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25+,26+,28-,30+,31-,32-,33+/m0/s1 |
InChI Key |
AEOBNVBHRFQADS-DNDPRTLXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O |
Appearance |
Solid powder |
melting_point |
202 - 204 °C |
109008-28-8 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside mauritianin |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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